Fmoc-Phe(CF2PO3)-OH, also known as 4-(Difluorophosphonomethyl)-N-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine, is a fluorinated derivative of phenylalanine that serves as a hydrolysis-stable mimic of phosphotyrosine. This compound is particularly valuable in biochemical research due to its enhanced acidity and stability compared to traditional phosphotyrosine mimics.
The synthesis of Fmoc-Phe(CF2PO3)-OH typically involves the following steps:
The synthesis process requires careful control of reaction conditions, including pH and temperature, to optimize yield and minimize impurities. The presence of impurities can significantly affect the performance of Fmoc-Phe(CF2PO3)-OH in peptide synthesis.
The molecular structure of Fmoc-Phe(CF2PO3)-OH can be represented as follows:
This compound features a central phenylalanine structure with a difluorophosphonomethyl group attached to the aromatic ring, which contributes to its unique properties.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure and purity of Fmoc-Phe(CF2PO3)-OH. For instance, NMR can provide insights into the environment of hydrogen atoms within the molecule, while mass spectrometry can confirm molecular weight and composition .
Fmoc-Phe(CF2PO3)-OH participates in various chemical reactions typical for amino acids, including:
The reactivity of Fmoc-Phe(CF2PO3)-OH is influenced by its fluorinated side chain, which can enhance interactions with biological targets or influence the stability of peptide constructs in biological environments.
The mechanism by which Fmoc-Phe(CF2PO3)-OH functions as a phosphotyrosine mimic involves:
Research indicates that compounds like Fmoc-Phe(CF2PO3)-OH can effectively modulate signaling pathways in cellular systems by mimicking phosphorylated tyrosine residues .
Relevant analyses often include HPLC profiles to assess purity and confirm the absence of significant impurities that could affect experimental outcomes .
Fmoc-Phe(CF2PO3)-OH has several scientific uses:
Fmoc-Phe(CF₂PO₃)-OH (CAS 160751-44-0) is a structurally modified phenylalanine derivative designed for solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₂F₂NO₇P, with a molecular weight of 517.42 g/mol [2]. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function, which enables orthogonal deprotection under mild basic conditions—a cornerstone of modern SPPS methodologies [4]. The side-chain incorporates a -CF₂PO₃ moiety, where two fluorine atoms replace hydrogen atoms in the methylene bridge of phosphonate groups. This difluoromethylene phosphonate unit confers exceptional hydrolytic stability while maintaining steric and electronic similarities to natural phosphate groups [2]. The Fmoc group’s planar fluorene ring system enhances chromophore properties for UV monitoring during synthesis, while the carboxylic acid allows standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) for incorporation into growing peptide chains [4] [7].
Table 1: Key Structural and Chemical Properties of Fmoc-Phe(CF₂PO₃)-OH
Property | Value |
---|---|
CAS Number | 160751-44-0 |
Molecular Formula | C₂₅H₂₂F₂NO₇P |
Molecular Weight | 517.42 g/mol |
Solubility (DMSO) | 100 mg/mL (193.27 mM) |
Storage Conditions | -20°C (powder, long-term) |
Orthogonal Protection | Base-labile Fmoc group |
Side-Chain Functional Group | Hydrolysis-resistant -CF₂PO₃ |
Fmoc-Phe(CF₂PO₃)-OH serves as a high-fidelity phosphotyrosine (pTyr) mimetic, addressing a critical limitation in signaling pathway research: the lability of phosphate esters. The -CF₂PO₃ group mimics the tetrahedral geometry and negative charge of phosphate groups at physiological pH but resists enzymatic hydrolysis by phosphatases—a ubiquitous challenge with native pTyr residues [2]. This stability arises from the carbon-fluorine bonds’ strength and kinetic inertness, which prevent phosphatase-catalyzed cleavage of the P-O bond. In SH2 domain interactions and tyrosine kinase substrates, peptides incorporating Phe(CF₂PO₃) exhibit enhanced binding affinities (often 2-5 fold higher than native pTyr) due to the reduced entropic penalty of the rigid CF₂ bridge and the elimination of hydrolysis during assays [2] [4]. The mimetic’s electronegativity (σI = 3.32 for CF₂ vs. 2.96 for CH₂) fine-tunes phosphonate pKa values to better match phosphate behavior, enabling accurate simulation of phosphorylation-dependent protein-protein interactions [2]. Its compatibility with Fmoc-SPPS allows direct incorporation into complex peptides using standard coupling protocols, bypassing the need for post-synthetic phosphorylation or complex protecting group strategies required for native pTyr [4] [7].
Table 2: Comparative Properties of Phosphotyrosine Mimetics
Parameter | Native pTyr | Phe(CF₂PO₃) |
---|---|---|
Hydrolysis Resistance | Low (phosphatase-sensitive) | High (phosphatase-resistant) |
pKa of Acidic Group | ~5.5-6.5 | ~6.0-6.8 (similar) |
Synthetic Incorporation | Requires PG strategies | Direct Fmoc-SPPS compatible |
Binding Entropy Penalty | Higher (flexible) | Lower (rigid CF₂ bridge) |
Stability in Biological Assays | Minutes-hours | Hours-days |
The evolution of Fmoc-Phe(CF₂PO₃)-OH emerged from three decades of research into phosphatase-resistant pTyr mimetics. Early efforts focused on non-hydrolyzable phosphonates like phosphonomethylphenylalanine (Pmp, -CH₂PO₃), but its reduced pKa (ΔpKa ≈ 1.5) and steric bulk led to suboptimal binding [2] [4]. The breakthrough came with difluoromethylene phosphonates in the early 1990s, leveraging fluorine’s electronegativity to better mimic phosphate charge distribution. Fmoc-Phe(CF₂PO₃)-OH was first synthesized in 1994 (CAS 160751-44-0) as part of a targeted effort to create hydrolysis-stable kinase inhibitors [2]. Key milestones include:
Table 3: Timeline of Key Advances in Phosphotyrosine Mimetics
Period | Innovation | Impact |
---|---|---|
Pre-1990 | Pmp (-CH₂PO₃) analogs | First non-hydrolyzable mimetic; poor pKa match |
1994 | Synthesis of Phe(CF₂PO₃) derivatives | Improved charge mimicry and stability |
Late 1990s | Fmoc-Phe(CF₂PO₃)-OH commercialization | Enabled routine SPPS incorporation |
2000s | Applications in SH2/PTB domain ligands | Validated efficacy in signaling inhibition |
2010s–Present | Use in constrained macrocyclic peptides | Enhanced bioavailability and specificity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4